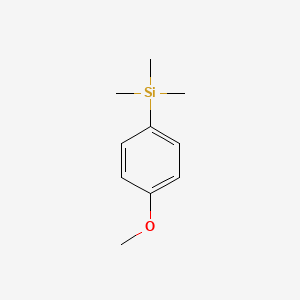

Silane, (4-methoxyphenyl)trimethyl-

Description

Foundational Concepts in Organosilane Chemistry

Organosilicon chemistry is the study of compounds that feature carbon-silicon bonds. wikipedia.orgencyclopedia.pub These organosilicon compounds are typically colorless, flammable, hydrophobic, and stable in air, much like their organic counterparts. wikipedia.org The first organosilicon compound, tetraethylsilane, was synthesized in 1863. sbfchem.com

The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon (C-C) bond. encyclopedia.pub Specifically, the C-Si bond length is approximately 186 picometers, while the C-C bond is 154 pm. encyclopedia.pub The bond dissociation energy for a C-Si bond is 451 kJ/mol, compared to 607 kJ/mol for a C-C bond. encyclopedia.pub Due to carbon's higher electronegativity (2.55) compared to silicon (1.90), the C-Si bond is polarized towards the carbon atom. encyclopedia.pub In the majority of organosilicon compounds, silicon is tetravalent with a tetrahedral molecular geometry. wikipedia.orgencyclopedia.pub

The introduction of a silicon atom into an organic molecule can significantly influence its physical and chemical properties. elte.hu While unstrained silicon-carbon bonds are generally stable towards oxygen and water under ambient conditions, they are susceptible to electrophilic substitution. wikipedia.org

The Significance of Aryltrimethylsilanes as Synthetic Intermediates and Building Blocks

Aryltrimethylsilanes are a class of organosilicon compounds that serve as crucial intermediates and building blocks in organic synthesis. organic-chemistry.org Their utility is particularly notable in cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. organic-chemistry.orgchemimpex.com The trimethylsilyl (B98337) group can enhance the stability and reactivity of the aromatic ring, facilitating efficient coupling reactions. chemimpex.com

The synthesis of aryltrimethylsilanes can be achieved through various methods, including the palladium-catalyzed silylation of aryl chlorides with hexamethyldisilane. organic-chemistry.orgorganic-chemistry.org This method demonstrates good functional group tolerance, allowing for the synthesis of a wide variety of arylsilanes. organic-chemistry.org Another approach involves a zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents. organic-chemistry.org Aryltrimethylsilanes can also undergo further transformations. For instance, they can be converted into aryl iodides in a one-pot procedure by treatment with iodine chloride (ICl) after silylation. organic-chemistry.org The iodination of aryltrimethylsilanes provides a mild route to valuable compounds like (iodophenyl)alanine. acs.org

Research Trajectory and Unexplored Dimensions of (4-methoxyphenyl)trimethylsilane

(4-methoxyphenyl)trimethylsilane, also known as (p-methoxyphenyl)trimethylsilane, is a specific aryltrimethylsilane with the chemical formula C10H16OSi. nist.govnist.gov

Physicochemical Properties of (4-methoxyphenyl)trimethylsilane:

| Property | Value |

|---|---|

| Molecular Formula | C10H16OSi |

| Molecular Weight | 180.3189 g/mol |

This data is sourced from the NIST WebBook. nist.govnist.gov

Research has explored the synthesis of related and more complex structures. For example, the synthesis of tris(4-methoxyphenyl)phenylsilane has been achieved through the coupling reaction of phenylsilane (B129415) and 4-iodoanisole (B42571), catalyzed by a palladium complex. ui.ac.id This reaction's efficiency was optimized by evaluating different bases, solvents, and reaction times, with the highest yield of 35% obtained using 1,4-diazabicyclo nih.govnih.govnih.govoctane (DABCO) as the base in tetrahydrofuran (B95107) over a 5-day period. ui.ac.id

Another related compound, ((4-methoxyphenyl)ethynyl)trimethylsilane, is recognized as a versatile reagent in organic synthesis and materials science. chemimpex.com It is particularly useful for forming carbon-carbon bonds in the development of complex organic molecules. chemimpex.com The trimethylsilane (B1584522) group in this compound enhances stability and reactivity, making it suitable for synthesizing pharmaceuticals and advanced materials. chemimpex.com

While the foundational aspects and some synthetic applications involving the (4-methoxyphenyl)silyl moiety are established, there remain unexplored dimensions. Further research could focus on expanding the scope of its catalytic applications, developing more efficient and sustainable synthetic routes, and investigating its potential in materials science, such as in the creation of novel polymers and functional materials.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-methoxyphenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16OSi/c1-11-9-5-7-10(8-6-9)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZOPPYWEMJIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236571 | |

| Record name | Silane, (4-methoxyphenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-68-9 | |

| Record name | Silane, (4-methoxyphenyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (4-methoxyphenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxyphenyl Trimethylsilane

Conventional Routes for Aryltrimethylsilane Synthesis

Traditional methods for the construction of the aryl-silicon bond have heavily relied on the use of highly reactive organometallic reagents. These approaches, while effective, often present limitations regarding functional group tolerance.

Development and Optimization of Grignard Reagent-Mediated Syntheses

The reaction of a Grignard reagent with a silicon electrophile is a foundational method for forming carbon-silicon bonds. In the context of (4-methoxyphenyl)trimethylsilane synthesis, this involves the preparation of 4-methoxyphenylmagnesium bromide, which is subsequently treated with trimethylchlorosilane. The Grignard reagent is generated by reacting 4-bromoanisole (B123540) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

The reactivity of Grignard reagents necessitates the use of aprotic solvents to prevent their decomposition. youtube.com While powerful, the high reactivity of Grignard reagents can be a double-edged sword, leading to a lack of compatibility with certain functional groups. orgsyn.org However, optimizations, such as the use of additives, can moderate their reactivity and improve selectivity. For instance, the addition of bis[2-(N,N-dimethylamino)ethyl] ether has been shown to selectively produce aryl ketones from the reaction of Grignard reagents with acid chlorides by preventing over-addition. wisc.edunih.gov

Synthesis via Organolithium Reagents and Silicon Electrophiles

Similar to Grignard reagents, organolithium reagents are potent nucleophiles widely employed in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The synthesis of (4-methoxyphenyl)trimethylsilane can be achieved by reacting 4-methoxyphenyllithium with trimethylchlorosilane. The organolithium reagent is typically prepared through the reaction of an aryl halide, such as 4-bromoanisole or 4-chloroanisole, with lithium metal. libretexts.orgyoutube.com

Organolithium reagents are known to be highly reactive and often require cryogenic temperatures for controlled reactions. wikipedia.org Their preparation and handling demand strictly anhydrous and inert conditions due to their rapid reaction with water and atmospheric oxygen. libretexts.org Despite these stringent requirements, the high nucleophilicity of organolithium reagents makes them highly effective for silylation reactions. wikipedia.orgyoutube.com

Direct Aryl Silylation Strategies

Direct silylation methods offer an alternative to the pre-formation of highly reactive organometallic species. These techniques often involve the use of a strong base to deprotonate the aromatic ring directly, followed by quenching with a silicon electrophile. For instance, a strong base like sodium amide in liquid ammonia (B1221849) could potentially be used to deprotonate anisole (B1667542), with the resulting anion reacting with trimethylchlorosilane. However, regioselectivity can be a challenge in such reactions. More controlled methods often employ silylating agents in conjunction with a base under specific reaction conditions. researchgate.net

Catalytic Approaches to (4-methoxyphenyl)trimethylsilane Formation

To overcome the limitations of stoichiometric organometallic reactions, catalytic methods have emerged as powerful and versatile tools for aryl-silicon bond formation. These approaches often exhibit greater functional group tolerance and milder reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Silicon Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylsilanes. benthamopen.com A common strategy involves the coupling of an aryl halide or pseudohalide with a silicon-containing reagent in the presence of a palladium catalyst. For the synthesis of (4-methoxyphenyl)trimethylsilane, this would typically involve the reaction of 4-iodoanisole (B42571) or 4-bromoanisole with a disilane, such as hexamethyldisilane, or a silylmetal species. benthamopen.comui.ac.id

Research has demonstrated the successful synthesis of tris(4-methoxyphenyl)phenylsilane through the palladium-catalyzed coupling of 4-iodoanisole and phenylsilane (B129415). ui.ac.idunsri.ac.id The reaction was optimized by screening various bases and solvents, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base and tetrahydrofuran (THF) as the solvent providing the highest yield of 35% after a 5-day reaction time. ui.ac.id Another study detailed a general and efficient palladium-catalyzed silylation of aryl C–Br bonds to furnish arylsilanes in moderate to good yields. benthamopen.com These reactions often employ a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand to facilitate the catalytic cycle. acs.orgorganic-chemistry.org

| Aryl Halide | Silicon Source | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Iodoanisole | Phenylsilane | Palladium tertiary tributylphosphine | DABCO | THF | 35 | ui.ac.id |

| Aryl Bromides | Hexamethyldisilane | Pd(PPh₃)₄ | - | - | - | benthamopen.com |

Transition Metal-Catalyzed C-H Silylation Methods

Direct C-H activation and silylation represent a highly atom-economical approach to forming aryl-silicon bonds, avoiding the need for pre-functionalized aryl halides. nih.govresearchgate.net These reactions are typically catalyzed by transition metals such as rhodium, iridium, or palladium. nih.govdntb.gov.ua In the context of synthesizing (4-methoxyphenyl)trimethylsilane, this would involve the direct reaction of anisole with a silylating agent like HMe₂SiOEt in the presence of a suitable catalyst.

A rhodium-catalyzed intermolecular C-H silylation of alkoxysilanes has been reported to efficiently produce various functional arylalkoxysilanes. nih.gov This method utilizes a rhodium complex derived from [Rh(coe)₂Cl]₂ and (S,S)-Ph-BPE, affording yields up to 99%. nih.gov The regioselectivity is primarily governed by steric factors. nih.gov Transition metal-catalyzed C-H silylation has emerged as a powerful tool for creating silicon-containing molecules, with significant advancements in enantioselective versions of this methodology. researchgate.netdntb.gov.ua

| Arene | Silylating Agent | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Arenes/Heteroarenes | HMe₂SiOEt | [Rh(coe)₂Cl]₂ / (S,S)-Ph-BPE | up to 99 | nih.gov |

Innovations in Sustainable Synthesis of Aryltrimethylsilanes

Green Chemistry Principles in Synthetic Design

The design of synthetic routes for (4-methoxyphenyl)trimethylsilane and related compounds is increasingly guided by the 12 Principles of Green Chemistry. These principles offer a framework for creating more sustainable chemical processes. sigmaaldrich.commsu.edu The ultimate goal is to develop synthetic methods that decrease or eliminate the use and generation of substances hazardous to human health and the environment. msu.edu

Key green chemistry principles being applied include:

Catalysis : Catalytic reactions are preferred over stoichiometric ones because catalysts can be used in small amounts and recycled, which minimizes waste. msu.edu Cross-coupling reactions like the Hiyama and Kumada couplings, which use palladium or nickel catalysts, are prime examples. wikipedia.orgwikipedia.orgorganic-chemistry.org There is a growing interest in using catalysts based on more earth-abundant and less toxic metals, such as iron, to replace precious metals like palladium. riken.jprsc.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cross-coupling reactions often exhibit higher atom economy compared to classical methods that may generate significant inorganic salt by-products.

Use of Safer Solvents and Auxiliaries : The chemical industry uses large volumes of solvents, so minimizing their use or substituting them with greener alternatives is crucial. researchgate.netskpharmteco.com Efforts are being made to use solvents that are less toxic, have fewer life cycle environmental impacts, and reduce energy requirements for processes. skpharmteco.com Water, often considered nature's solvent, is being explored for various reactions, including those involving reactive metals. ucsb.edu

Use of Renewable Feedstocks : A feedstock should be renewable rather than depleting whenever technically and economically feasible. msu.edukit.edu The methoxyphenyl moiety in the target compound could potentially be derived from lignin (B12514952), which is the most abundant renewable source of aromatic compounds. kit.edu Furthermore, silicon itself is an earth-abundant and non-toxic element, making organosilicon compounds an attractive area for sustainable chemistry. nih.gov

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. msu.eduacs.org The development of chemoselective catalysts allows for direct reactions on specific functional groups, often eliminating the need for protection and deprotection steps. acs.org

| Reduce Derivatives | Employing selective catalysts to avoid the use of protecting groups, thus simplifying the process and reducing waste. | acs.org |

Continuous Flow Synthesis Techniques

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals, including aryltrimethylsilanes. This technique involves pumping reagents through a network of tubes or channels, where the reaction occurs. It offers several advantages over traditional batch processing. researchgate.netrsc.org

The primary benefits of continuous flow synthesis include:

Enhanced Safety : Flow reactors contain only a small volume of the reaction mixture at any given time, which significantly reduces the risks associated with handling highly reactive or unstable intermediates, such as organometallic reagents or potentially explosive compounds. rsc.orgorganic-chemistry.org

Improved Scalability and Efficiency : Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reactor. organic-chemistry.org This can lead to a higher space-time yield compared to batch processes. mdpi.com

Precise Process Control : Flow systems allow for excellent control over reaction parameters such as temperature, pressure, and residence time. nih.gov This precise control can lead to higher yields, better selectivity, and fewer by-products.

Automation : Continuous flow processes can be readily automated, which improves reproducibility, reduces operator exposure to hazardous materials, and minimizes the potential for human error. mdpi.com

In the context of synthesizing (4-methoxyphenyl)trimethylsilane, continuous flow could be applied to critical steps like the formation of a Grignard reagent from 4-bromoanisole or the subsequent palladium-catalyzed cross-coupling with a silicon electrophile. nih.gov The use of Continuous Stirred-Tank Reactors (CSTRs) is one approach that facilitates the removal of gaseous by-products and can operate under reflux conditions without pressurization. mdpi.com The technology has proven effective for a wide range of transformations, including hydrogenations, acylations, and the synthesis of various heterocyclic compounds. researchgate.netrsc.orgnih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis | Source(s) |

|---|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reactor volumes and excellent heat transfer. | rsc.orgorganic-chemistry.org |

| Scalability | Often complex, requiring re-optimization of reaction conditions. | Simpler, achieved by extending run time or using parallel reactors. | organic-chemistry.org |

| Process Control | Less precise control over temperature and mixing, can lead to gradients. | Precise control over temperature, pressure, and residence time, leading to higher consistency. | nih.gov |

| Efficiency | Can have lower space-time yield and may require significant downtime between batches. | Higher space-time yield and potential for 24/7 operation. | mdpi.com |

| Reproducibility | Can be subject to variations between batches. | High reproducibility due to automation and precise control. | mdpi.com |

Spectroscopic and Analytical Characterization of 4 Methoxyphenyl Trimethylsilane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For (4-methoxyphenyl)trimethylsilane, the analysis of ¹H, ¹³C, and ²⁹Si NMR spectra provides a detailed picture of the molecular framework.

Advanced ¹H and ¹³C NMR Spectral Analysis

While specific experimental spectra for (4-methoxyphenyl)trimethylsilane are not available in publicly accessible databases, the expected chemical shifts and multiplicities can be predicted based on the analysis of its constituent functional groups and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the trimethylsilyl (B98337) (TMS) protons, the methoxy (B1213986) protons, and the aromatic protons.

Trimethylsilyl Protons (-Si(CH₃)₃): A sharp singlet, integrating to nine protons, is anticipated in the upfield region, typically around 0.25 ppm. This is characteristic of the magnetically equivalent methyl groups attached to the silicon atom.

Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected around 3.8 ppm, which is a typical chemical shift for methoxy groups on an aromatic ring.

Aromatic Protons (C₆H₄): The para-substituted benzene (B151609) ring will give rise to an AA'BB' system. Two doublets are expected in the aromatic region (approximately 6.8-7.5 ppm), each integrating to two protons. The protons ortho to the electron-donating methoxy group are expected to be more shielded (further upfield) than the protons ortho to the trimethylsilyl group.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule.

Trimethylsilyl Carbon (-Si(CH₃)₃): A signal in the upfield region, typically around -2 to 0 ppm, is expected for the methyl carbons of the TMS group.

Methoxy Carbon (-OCH₃): The methoxy carbon signal is anticipated around 55 ppm.

Aromatic Carbons (C₆H₄): Four distinct signals are expected for the aromatic carbons due to symmetry. The carbon attached to the silicon atom (ipso-carbon) would appear at a specific chemical shift influenced by the silicon substituent. The other aromatic carbons, including the one bearing the methoxy group and the two CH carbons, would have chemical shifts characteristic of a 1,4-disubstituted benzene ring with electron-donating and silyl (B83357) substituents.

Application of ²⁹Si NMR for Silicon Environment Characterization

²⁹Si NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. unige.chepfl.chacs.org Although a specific experimental value for (4-methoxyphenyl)trimethylsilane is not documented in the searched literature, the chemical shift can be estimated based on data for similar arylsilanes. The chemical shift range for tetracoordinated silicon in compounds of the type R₃Si-Aryl is broad but well-documented. researchgate.netrsc.org For phenyltrimethylsilane, the ²⁹Si chemical shift is approximately -4.2 ppm. The presence of a para-methoxy group, which is an electron-donating group, is expected to cause a slight upfield shift (to a more negative value) compared to the unsubstituted phenyltrimethylsilane. Therefore, the ²⁹Si chemical shift for (4-methoxyphenyl)trimethylsilane is predicted to be in the range of -4 to -6 ppm relative to tetramethylsilane (B1202638) (TMS). This specific chemical shift confirms the presence of a silicon atom bonded to three methyl groups and one aromatic ring system.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information regarding the molecular weight and the fragmentation pathways of a molecule under ionization, which aids in its structural confirmation.

Electron Ionization and Chemical Ionization Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry: The EI mass spectrum of (4-methoxyphenyl)trimethylsilane is available from the NIST Mass Spectrometry Data Center. nist.govnist.gov The molecule has a molecular weight of 180.32 g/mol . nist.gov The mass spectrum is characterized by a prominent molecular ion peak (M⁺) and several key fragment ions. The most abundant fragment ion is typically the [M-15]⁺ ion, resulting from the loss of a methyl radical (•CH₃), a characteristic fragmentation for trimethylsilyl compounds.

Table 1: Key EI Mass Spectrometry Fragmentation Data for (4-methoxyphenyl)trimethylsilane

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity (%) |

|---|---|---|

| 180 | [C₁₀H₁₆OSi]⁺ (Molecular Ion) | High |

| 165 | [M - CH₃]⁺ | Very High (Base Peak) |

| 135 | [M - 3CH₃]⁺ or [C₇H₇O]⁺ | Moderate |

Data interpreted from NIST database entries.

The base peak at m/z 165 corresponds to the loss of a methyl group, forming a stable benzylic-type cation stabilized by the silicon atom. The ion at m/z 73 is the characteristic trimethylsilyl cation, [Si(CH₃)₃]⁺, which is a common feature in the mass spectra of TMS-containing compounds. The fragment at m/z 135 can arise from further fragmentation or rearrangement.

Chemical Ionization (CI) Mass Spectrometry: Specific experimental CI mass spectrometry data for (4-methoxyphenyl)trimethylsilane are not readily found in the surveyed literature. However, in a typical CI experiment (e.g., using methane (B114726) as the reagent gas), a less energetic ionization process occurs. This would be expected to produce a prominent pseudomolecular ion [M+H]⁺ at m/z 181, and potentially adduct ions like [M+C₂H₅]⁺ at m/z 209. Fragmentation would be significantly reduced compared to EI, making CI a useful technique for confirming the molecular weight.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) data for (4-methoxyphenyl)trimethylsilane is not available in the examined scientific databases. An MS/MS experiment would involve selecting a specific precursor ion from the initial mass spectrum (e.g., the molecular ion at m/z 180 or the base peak at m/z 165 from EI-MS) and subjecting it to collision-induced dissociation (CID). The resulting product ions would provide definitive structural information. For instance, fragmentation of the m/z 165 ion would likely involve cleavages around the aromatic ring and the methoxy group, further confirming the connectivity of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: An experimental IR spectrum for (4-methoxyphenyl)trimethylsilane is not present in the consulted databases. However, the expected characteristic absorption bands can be predicted. Key vibrational modes would include:

C-H stretching (aromatic): Above 3000 cm⁻¹.

C-H stretching (aliphatic, -CH₃ and -OCH₃): In the range of 2850-2960 cm⁻¹.

C=C stretching (aromatic): Bands around 1610, 1580, and 1500 cm⁻¹ are characteristic of the benzene ring.

Si-CH₃ deformation: A strong, characteristic band for the trimethylsilyl group is expected around 1250 cm⁻¹ (symmetric deformation) and another band around 840 cm⁻¹ (rocking). researchgate.net

C-O stretching (aryl ether): A strong band is expected in the region of 1240-1260 cm⁻¹ for the asymmetric C-O-C stretch and around 1030-1050 cm⁻¹ for the symmetric stretch.

p-Disubstitution pattern: The pattern of C-H out-of-plane bending vibrations in the 800-860 cm⁻¹ region can often confirm the 1,4-substitution of the aromatic ring.

Raman Spectroscopy: As with IR, no specific Raman spectrum for (4-methoxyphenyl)trimethylsilane has been found. Raman spectroscopy would complement the IR data. The symmetric vibrations of the molecule are often strong in the Raman spectrum. Key expected signals would include:

The symmetric "breathing" mode of the para-substituted aromatic ring, which typically gives a strong band.

The Si-C (aryl) stretching vibration.

The symmetric Si-(CH₃)₃ stretching vibration.

The combination of these spectroscopic techniques provides a comprehensive characterization of (4-methoxyphenyl)trimethylsilane, confirming its molecular structure and providing insight into its electronic and bonding properties.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of (4-methoxyphenyl)trimethylsilane and analyzing its composition within mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods employed for the separation, identification, and quantification of this organosilicon compound and its related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like (4-methoxyphenyl)trimethylsilane. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This method is widely used to determine the purity of the compound and to identify components in a mixture. The silylation of related phenolic compounds, such as cresols, with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl derivatives is a common strategy to enhance volatility and thermal stability for GC-MS analysis. nih.govnih.gov

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation of (4-methoxyphenyl)trimethylsilane from other components is often achieved on a non-polar or mid-polarity column, such as an HP-5MS, which is a common choice for separating a wide range of organic compounds. nih.gov An optimized temperature program is crucial, as it controls the elution of compounds from the column. For trimethylsilyl derivatives, a carefully controlled temperature ramp, for instance starting at a higher temperature like 175°C, can be necessary to prevent on-column condensation or decomposition and ensure reproducible results. researchgate.net

Following separation in the GC column, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The NIST Chemistry WebBook provides reference mass spectrum data for (4-methoxyphenyl)trimethylsilane, which shows a molecular ion peak and characteristic fragment ions that are used for its unambiguous identification. nist.gov The fragmentation pattern is key to structural elucidation. nih.gov

Table 1: Typical GC-MS Parameters and Mass Spectrum Data for (4-methoxyphenyl)trimethylsilane

| Parameter | Description | Source |

|---|---|---|

| Formula | C₁₀H₁₆OSi | nist.gov |

| Molecular Weight | 180.3189 g/mol | nist.gov |

| GC Column (Typical) | HP-5MS (or equivalent fused silica (B1680970) capillary column) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.govnist.gov |

| Major Mass Spectrum Peaks (m/z) | Data available in NIST Standard Reference Database | nist.gov |

Note: The table presents typical parameters inferred from analyses of related compounds and databases. Specific conditions may vary based on the analytical laboratory and instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of (4-methoxyphenyl)trimethylsilane, especially when dealing with less volatile mixtures or when preparative isolation of impurities is required. sielc.comnih.gov The method's strength lies in the wide variety of available stationary and mobile phases, which allows for the fine-tuning of separation conditions.

For aryltrimethylsilanes and related aromatic compounds, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.comresearchgate.net In this mode, a non-polar stationary phase is paired with a polar mobile phase. The separation of a complex related compound, methoxybis((4-methoxyphenyl)methoxy)methylsilane, has been successfully achieved on a Newcrom R1 reverse-phase column. sielc.com The mobile phase for such separations typically consists of a mixture of acetonitrile (B52724) and water, often with an acid additive like formic or phosphoric acid to improve peak shape and resolution. sielc.com

The choice of column is critical for achieving the desired separation. Columns with a C1 (trimethylsilane) bonded phase are available and provide the lowest degree of hydrophobic interaction among reversed-phase columns, which can be advantageous for eluting highly hydrophobic compounds more quickly. hawachhplccolumn.com More commonly, C18 or polar-modified C18 columns are used, providing excellent resolution for a broad range of analytes. researchgate.net The separation of aryldiamine transformation products, for example, was optimized using a polar-modified reversed-phase C18 column with a gradient elution of water and acetonitrile containing ammonium (B1175870) acetate. researchgate.net

Quantification is typically performed using a UV detector, as the phenyl group in (4-methoxyphenyl)trimethylsilane is a strong chromophore. Method validation according to International Conference on Harmonisation (ICH) guidelines ensures that the analytical method is specific, accurate, precise, and linear over a given concentration range. nih.gov

Table 2: Exemplary HPLC Conditions for Separation of Aryl-Silane Compounds

| Parameter | Description | Source |

|---|---|---|

| Mode | Reversed-Phase (RP) | sielc.comresearchgate.net |

| Stationary Phase (Column) | Newcrom R1, Polar-Modified C18, or C1 (USP L13) | sielc.comresearchgate.nethawachhplccolumn.com |

| Mobile Phase | Acetonitrile and Water, often with additives like formic acid or ammonium acetate. | sielc.comresearchgate.net |

| Detection | UV/VIS Detector | researchgate.net |

| Application | Purity assessment, quantification, and isolation of impurities. | sielc.comnih.gov |

Note: This table summarizes common conditions for related compound classes. The optimal method for (4-methoxyphenyl)trimethylsilane would require specific development and validation.

Computational and Theoretical Chemistry of 4 Methoxyphenyl Trimethylsilane

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to determine the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity.

The key orbitals in chemical reactions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.comgrowingscience.com A smaller gap generally implies higher reactivity. growingscience.comnih.gov

In (4-methoxyphenyl)trimethylsilane, the electronic structure is heavily influenced by its substituents. The methoxy (B1213986) group (-OCH₃) is a strong resonance electron-donating group, which raises the energy of the HOMO and increases the electron density on the aromatic ring, particularly at the ortho and para positions. sarthaks.comaskfilo.com The trimethylsilyl (B98337) group (-Si(CH₃)₃) influences the electronic structure through a combination of weak inductive effects and hyperconjugation, often referred to as the silicon β-effect, where the C-Si σ-bond can donate electron density. imperial.ac.uk

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For (4-methoxyphenyl)trimethylsilane, MEP analysis would show negative potential (red/yellow) concentrated around the oxygen atom of the methoxy group and across the π-system of the aromatic ring, highlighting these areas as the most likely sites for electrophilic attack. openaccesspub.org Conversely, positive potential (blue) would be located around the hydrogen atoms.

Table 1: Predicted Frontier Orbital Energies and Global Reactivity Descriptors for (4-methoxyphenyl)trimethylsilane Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.60 | Indicates chemical reactivity and kinetic stability |

| Chemical Potential (µ) | -3.05 | Measures the escaping tendency of an electron from a stable state |

| Chemical Hardness (η) | 2.80 | Measures resistance to change in electron distribution |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Intermediates

DFT is an exceptionally useful tool for mapping the pathways of chemical reactions, allowing for the characterization of transition states and intermediates that may be too transient to observe experimentally. researchgate.netresearchgate.net For (4-methoxyphenyl)trimethylsilane, a primary area of interest is its behavior in electrophilic aromatic substitution reactions.

The presence of the activating methoxy group and the trimethylsilyl group dictates the regioselectivity of such reactions. The methoxy group is a strong ortho, para-director. stackexchange.com The trimethylsilyl group also directs incoming electrophiles to the para position, but more importantly, the C(aryl)-Si bond is susceptible to cleavage (protodesilylation), a synthetically useful reaction.

DFT calculations can model the formation of the key intermediate in electrophilic aromatic substitution, the arenium ion (or sigma complex). By calculating the energies of the transition states and intermediates for electrophilic attack at the ortho, meta, and para positions, the preferred reaction pathway can be determined. For (4-methoxyphenyl)trimethylsilane, attack at the ortho position to the methoxy group is sterically hindered by the adjacent trimethylsilyl group. Attack at the ipso-carbon (the carbon bearing the silyl (B83357) group) leads to electrophilic substitution of the silyl group. DFT studies can quantify the activation barriers for these competing pathways, providing a rationale for observed product distributions. acs.org

Table 2: Calculated Relative Energies of Intermediates in Electrophilic Bromination Hypothetical values illustrating the relative stability of sigma-complex intermediates formed during the bromination of (4-methoxyphenyl)trimethylsilane.

| Position of Attack | Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C2 (ortho to -OCH₃) | 0 | Major product (steric factors considered separately) |

| C3 (meta to -OCH₃) | +15.2 | Minor or no product |

| C4 (ipso to -SiMe₃) | +2.5 | Protodesilylation or ipso-substitution is a viable pathway |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are widely used to predict spectroscopic data, which serves as a powerful aid in structure elucidation and the interpretation of experimental spectra. nih.govnih.gov DFT calculations can provide highly accurate predictions of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.

For (4-methoxyphenyl)trimethylsilane, the Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly employed to calculate ¹H, ¹³C, and ²⁹Si NMR chemical shifts. researchgate.netresearchgate.net Comparing these computed values with experimental data can confirm assignments and provide confidence in the determined structure. mdpi.com

Similarly, the calculation of harmonic vibrational frequencies can reproduce an IR spectrum with considerable accuracy. researchgate.netnih.gov This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C-O stretching of the anisole (B1667542) moiety and the Si-C bond vibrations. bartleby.com

Beyond spectroscopy, computational chemistry can map entire reaction pathways on a potential energy surface. youtube.comyoutube.com This involves locating the minimum energy structures of reactants and products, as well as the transition state structures that connect them. The calculated energy difference between reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

Table 3: Comparison of Experimental and DFT-Predicted Spectroscopic Data Illustrative data for (4-methoxyphenyl)trimethylsilane.

| Parameter | Hypothetical Experimental Value | Predicted DFT Value |

|---|---|---|

| ¹H NMR (Si-(CH₃)₃) | ~0.25 ppm | 0.22 ppm |

| ¹³C NMR (ipso-C) | ~139 ppm | 138.5 ppm |

| ²⁹Si NMR | ~ -4.0 ppm | -4.5 ppm |

| IR Stretch (Caryl-O) | ~1245 cm⁻¹ | 1248 cm⁻¹ |

| IR Stretch (Si-C) | ~840 cm⁻¹ | 838 cm⁻¹ |

Conformation Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. For (4-methoxyphenyl)trimethylsilane, conformational analysis focuses on the rotation around the C(aryl)-Si and C(aryl)-O single bonds. nih.govnih.gov

DFT calculations can be used to determine the rotational energy profile by systematically changing the dihedral angles of these bonds and calculating the energy at each step. This reveals the lowest energy (most stable) conformations and the energy barriers to rotation between them. researchgate.netnih.govmdpi.com For the methoxy group, the most stable conformation is typically planar with the phenyl ring, but the barrier to rotation is relatively low. The bulky trimethylsilyl group has a more significant impact on the conformational preferences of adjacent groups.

Stereoelectronic effects are electronic interactions that depend on the relative orientation of orbitals in space. imperial.ac.uk In (4-methoxyphenyl)trimethylsilane, two key effects are at play:

Resonance: The lone pair on the methoxy oxygen delocalizes into the π-system of the benzene (B151609) ring. This effect is maximized when the C-O-C plane is coplanar with the aromatic ring.

Hyperconjugation: Interaction between the filled σ orbitals of the C-Si bond and the empty π* orbitals of the aromatic ring (σ-π* interaction) can stabilize the molecule. This interaction is conformation-dependent.

These effects not only influence the ground-state geometry and stability but also play a role in transition state stabilization during reactions.

Table 4: Calculated Conformational Energies and Rotational Barriers Illustrative DFT-calculated values for key rotational modes.

| Conformational Feature | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Rotation of Methoxy Group (-OCH₃) | Energy of Planar Conformer | 0.0 (Reference) |

| Rotational Barrier (Perpendicular TS) | ~2.5 - 3.5 | |

| Rotation of Trimethylsilyl Group (-SiMe₃) | Energy of Staggered Conformer | 0.0 (Reference) |

| Rotational Barrier (Eclipsed TS) | ~1.0 - 1.5 |

Applications of 4 Methoxyphenyl Trimethylsilane in Organic and Materials Synthesis

Reagent in Carbon-Carbon Bond Forming Reactions

(4-methoxyphenyl)trimethylsilane can serve as a nucleophilic partner in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The primary example of such a transformation is the Hiyama coupling, which involves the reaction of an organosilane with an organic halide or pseudohalide.

The key to the reactivity of arylsilanes like (4-methoxyphenyl)trimethylsilane in these couplings is the activation of the carbon-silicon bond. This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. The activator coordinates to the silicon atom, forming a hypervalent silicate (B1173343) species that is more reactive towards transmetalation with the palladium catalyst. The general catalytic cycle for a Hiyama coupling reaction involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the aryl group from the activated silane (B1218182) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

While the (4-methoxyphenyl)trimethylsilane is a potential candidate for these reactions, it is important to note that the reactivity of the silicon-carbon bond is influenced by the other substituents on the silicon atom. Research indicates that arylsilanes with more electronegative groups on the silicon, such as alkoxy or halogen atoms (e.g., trimethoxy(4-methoxyphenyl)silane), are often more reactive and thus more commonly employed in Hiyama couplings than their trialkyl counterparts. There are fewer successful examples of coupling reactions involving trimethylsilane (B1584522) derivatives directly.

Table 1: Generalized Hiyama Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Activator | Product |

| Aryl-Si(CH₃)₃ | R-X (X=I, Br, OTf) | Pd(0) complex | Fluoride source (e.g., TBAF) or Base | Aryl-R |

Role as a Precursor for Aryl Functionalization and Diversification

The primary role of (4-methoxyphenyl)trimethylsilane in aryl functionalization is to act as a synthetic equivalent of a 4-methoxyphenyl (B3050149) nucleophile. Through cross-coupling reactions, the 4-methoxyphenyl group can be transferred to various organic electrophiles, leading to more complex and diverse molecular architectures.

This capability is particularly valuable for constructing biaryl structures, which are common motifs in many functional molecules. For instance, coupling (4-methoxyphenyl)trimethylsilane (or its more reactive trialkoxy derivatives) with a different aryl halide allows for the synthesis of unsymmetrical biaryls. The methoxy (B1213986) group on the phenyl ring is a strong electron-donating group, which can influence the electronic properties of the resulting molecule and provide a handle for further chemical modifications, such as demethylation to a phenol (B47542).

The palladium-catalyzed Hiyama coupling is the main strategy for this type of functionalization. The reaction's tolerance for a wide variety of functional groups on the coupling partner makes it a powerful tool for the late-stage functionalization of complex molecules.

Contribution to the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The 4-methoxyphenyl (anisyl) moiety is a common structural feature in a wide range of biologically active compounds and pharmaceuticals. This group can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, often by participating in hydrogen bonding or by blocking metabolic oxidation at that position. For example, the compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone has been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. nih.gov Furthermore, 4-substituted-2-methoxyphenols are known building blocks for creating bioactive hydroxylated biphenyls. researchgate.net

While the 4-methoxyphenyl group is prevalent in medicinal chemistry, direct and widely reported applications of (4-methoxyphenyl)trimethylsilane as a key starting material in the synthesis of specific pharmaceutical intermediates or active pharmaceutical ingredients (APIs) are not extensively documented in publicly available literature. However, its role as a donor of the 4-methoxyphenyl group in carbon-carbon bond-forming reactions provides a clear potential pathway for its use in this area. Pharmaceutical intermediates are chemical compounds that form the building blocks of the final API. The ability to efficiently introduce the 4-methoxyphenyl group via cross-coupling makes silanes like this one valuable potential tools in the synthesis of complex drug targets.

Utilization in the Development of Advanced Organic Materials

Organosilicon compounds are fundamentally important in materials science, forming the basis of silicones and serving as precursors for ceramics and advanced coatings. Arylsilanes, in particular, are used in the synthesis of functional organic materials with applications in electronics and photonics.

Specific, widespread applications of (4-methoxyphenyl)trimethylsilane in advanced materials are not broadly reported. However, the properties of related compounds suggest potential uses. For instance, trimethylsilane is used as a precursor in chemical vapor deposition (PE-CVD) to create dielectric layers and barrier films in the semiconductor industry. wikipedia.org Similarly, trimethyl(phenyl)silane has been studied as a precursor for depositing silicon-carbon films. researchgate.net

Future Perspectives and Research Directions in Aryltrimethylsilane Chemistry

Exploration of Novel Catalytic Transformations

The synthetic utility of (4-methoxyphenyl)trimethylsilane is intrinsically linked to the catalytic methods available for its transformation. While established methods like the Hiyama cross-coupling reaction have demonstrated the utility of aryltrimethylsilanes in forming carbon-carbon bonds, future research is set to expand this repertoire significantly. nih.govwikipedia.org A major thrust in this area is the development of novel catalytic systems that offer enhanced efficiency, selectivity, and broader substrate scope.

One of the most promising frontiers is the direct C-H activation and functionalization of the aromatic ring of (4-methoxyphenyl)trimethylsilane. mdpi.com This strategy circumvents the need for pre-installed directing groups or harsh reaction conditions, aligning with the principles of green and sustainable chemistry. Future catalytic systems may enable the selective introduction of various functional groups at positions ortho or meta to the existing substituents, providing rapid access to a diverse range of polysubstituted aromatic compounds.

Furthermore, the development of tandem or domino reaction sequences initiated by the activation of the C-Si bond is an area ripe for exploration. Imagine a catalytic process where a single palladium or other transition metal catalyst orchestrates a cascade of bond-forming events, starting from (4-methoxyphenyl)trimethylsilane and a suitable coupling partner, to rapidly assemble complex molecular architectures. Such transformations would represent a significant leap in synthetic efficiency.

Design of New Synthetic Pathways with Enhanced Atom Economy

The concept of atom economy, which emphasizes the maximization of atoms from the reactants that are incorporated into the final product, is a cornerstone of modern synthetic chemistry. scielo.br Future research on (4-methoxyphenyl)trimethylsilane will undoubtedly focus on developing synthetic routes that are not only high-yielding but also highly atom-economical.

Traditionally, the synthesis of aryltrimethylsilanes often relies on the reaction of a Grignard or organolithium reagent with a chlorosilane. While effective, these methods generate stoichiometric amounts of salt byproducts. A significant advancement will be the widespread adoption of catalytic direct C-H silylation of anisole (B1667542) to produce (4-methoxyphenyl)trimethylsilane. This approach, which directly couples a Si-H bond with an aromatic C-H bond, would ideally only produce hydrogen gas as a byproduct, representing a near-perfect atom economy. The development of robust and inexpensive catalysts for this transformation is a key research goal.

The table below illustrates the conceptual difference in atom economy between a traditional Grignard-based synthesis and a future direct C-H silylation route.

| Synthesis Method | Reactants | Desired Product | Byproducts | Atom Economy |

| Traditional (Grignard) | 4-Bromoanisole (B123540), Mg, Trimethylchlorosilane | (4-methoxyphenyl)trimethylsilane | MgBrCl | Lower |

| Future (Direct C-H Silylation) | Anisole, Trimethylsilane (B1584522) | (4-methoxyphenyl)trimethylsilane | H₂ | Higher |

This is a conceptual representation. Actual atom economy calculations would depend on the specific reagents and conditions used.

Expanding Applications in Asymmetric Synthesis

The development of methods for the enantioselective synthesis of chiral molecules is a paramount objective in organic chemistry, with profound implications for the pharmaceutical and agrochemical industries. Aryltrimethylsilanes, including (4-methoxyphenyl)trimethylsilane, hold considerable potential in this domain, primarily through the strategic use of the trimethylsilyl (B98337) group.

A key research direction will be the design of novel chiral ligands for transition metal catalysts that can effectively control the stereochemical outcome of reactions involving (4-methoxyphenyl)trimethylsilane. These ligands could, for example, enable asymmetric versions of cross-coupling reactions, leading to the formation of axially chiral biaryl compounds.

Another exciting prospect is the use of the trimethylsilyl group as a transient chiral directing group. In such a strategy, a chiral auxiliary would be temporarily attached to the silicon atom, guiding a subsequent C-H functionalization or other transformation to occur with high enantioselectivity. The directing group would then be easily removed, leaving behind the enantioenriched product. While still a developing area, the application of this concept to substrates like (4-methoxyphenyl)trimethylsilane could unlock new pathways to valuable chiral molecules.

Development of (4-methoxyphenyl)trimethylsilane-Derived Advanced Functional Materials

The unique electronic and structural features of (4-methoxyphenyl)trimethylsilane make it an attractive building block for the creation of novel functional materials with tailored properties. beilstein-journals.org The interplay between the electron-rich methoxy-substituted phenyl ring and the organosilicon moiety offers a versatile platform for applications in organic electronics and polymer science.

In the realm of organic electronics, the (4-methoxyphenyl)trimethylsilyl unit can be incorporated into the structure of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methoxy (B1213986) group can help to tune the HOMO/LUMO energy levels of the material, which is crucial for efficient charge injection and transport, while the trimethylsilyl group can enhance solubility and processability, as well as influence the solid-state packing of the molecules. Future research will likely focus on the synthesis and characterization of oligomers and polymers containing the (4-methoxyphenyl)trimethylsilane motif to explore their photophysical and electronic properties. scielo.br

Furthermore, the incorporation of (4-methoxyphenyl)trimethylsilane into polymer backbones can lead to the development of materials with enhanced thermal stability, desirable refractive indices, and specific surface properties. The silicon-containing nature of these polymers can also impart improved resistance to oxidation and UV degradation. Research in this area will likely explore the synthesis of a variety of polymer architectures, from simple linear chains to more complex hyperbranched or cross-linked networks, to create materials for a wide range of applications, including coatings, membranes, and advanced composites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.